

# physicochemical properties of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

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## Compound of Interest

Compound Name: [5-(4-Methylphenyl)isoxazol-3-yl]methanol

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An In-depth Technical Guide to the Physicochemical Properties of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

## Introduction

In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold represents a cornerstone for the development of novel molecules with significant biological and chemical potential. [5-(4-Methylphenyl)isoxazol-3-yl]methanol, a distinct derivative of this class, has emerged as a versatile building block and a compound of interest for various applications. Its structure, featuring a 4-methylphenyl (tolyl) group at the 5-position and a hydroxymethyl substituent at the 3-position of the isoxazole ring, imparts a unique combination of properties that are crucial for its function and reactivity.

Understanding the physicochemical properties of a compound is a non-negotiable prerequisite in the journey from discovery to application, particularly in drug development.<sup>[1][2][3]</sup> These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety profile.<sup>[4][5]</sup> For researchers, scientists, and drug development professionals, a thorough characterization of these fundamental attributes is the bedrock upon which successful research programs are built. This guide provides a comprehensive technical overview of the core physicochemical properties of [5-(4-Methylphenyl)isoxazol-3-yl]methanol, grounded in available data and established analytical methodologies. It is designed not merely to list parameters but to explain

the causality behind experimental choices and the implications of the data in a real-world research context.

## Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the first step in any scientific investigation. The fundamental molecular and structural details of **[5-(4-Methylphenyl)isoxazol-3-yl]methanol** are summarized below.

Identifier	Data	Source(s)
IUPAC Name	[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol	[6]
CAS Number	640291-93-6	[6][7]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	[7]
Molecular Weight	189.21 g/mol	[7]
PubChem CID	23006256	[6][7]
SMILES	<chem>CC1=CC=C(C=C1)C2=CC(=NO2)CO</chem>	[6]
InChI Key	YPDITGIFBYDNAC-UHFFFAOYSA-N	[6]

The structure combines a hydrophilic hydroxymethyl group with a more lipophilic tolyl-isoxazole core, suggesting a balance of properties that can be crucial for its applications in pharmaceuticals and agrochemicals.[7]

## Core Physicochemical Properties

The physical state, thermal behavior, and solubility of a compound dictate its handling, formulation, and biological uptake.

## Physical Appearance and Thermal Properties

- **Appearance:** The compound is typically described as white needles or a white powder.<sup>[7][8]</sup> This crystalline nature is indicative of a well-ordered solid-state structure.
- **Melting Point:** The reported melting point is in the range of 112-118 °C.<sup>[7]</sup> The melting point is a critical indicator of purity; a sharp melting range suggests high purity, while a broad range may indicate the presence of impurities. It is also a key parameter for formulation development, particularly for solid dosage forms, and for assessing the compound's stability at various temperatures.

## Solubility Profile

While specific quantitative solubility data in various solvents is not extensively published, its "favorable solubility" has been noted as an attractive feature for formulation.<sup>[7]</sup> The molecular structure provides clues to its likely behavior:

- The hydroxymethyl group (-CH<sub>2</sub>OH) is capable of hydrogen bonding, suggesting potential solubility in polar protic solvents like water, ethanol, and methanol.
- The tolyl and isoxazole rings are predominantly non-polar, contributing to solubility in organic solvents such as dichloromethane, ethyl acetate, and acetone.

The balance between these hydrophilic and lipophilic regions is a key determinant of its performance in both aqueous biological environments and organic-based reaction media.<sup>[3]</sup> Poor aqueous solubility is a common hurdle in drug development, potentially limiting bioavailability.<sup>[9][10]</sup>

## Experimental Protocol: Equilibrium Solubility Determination

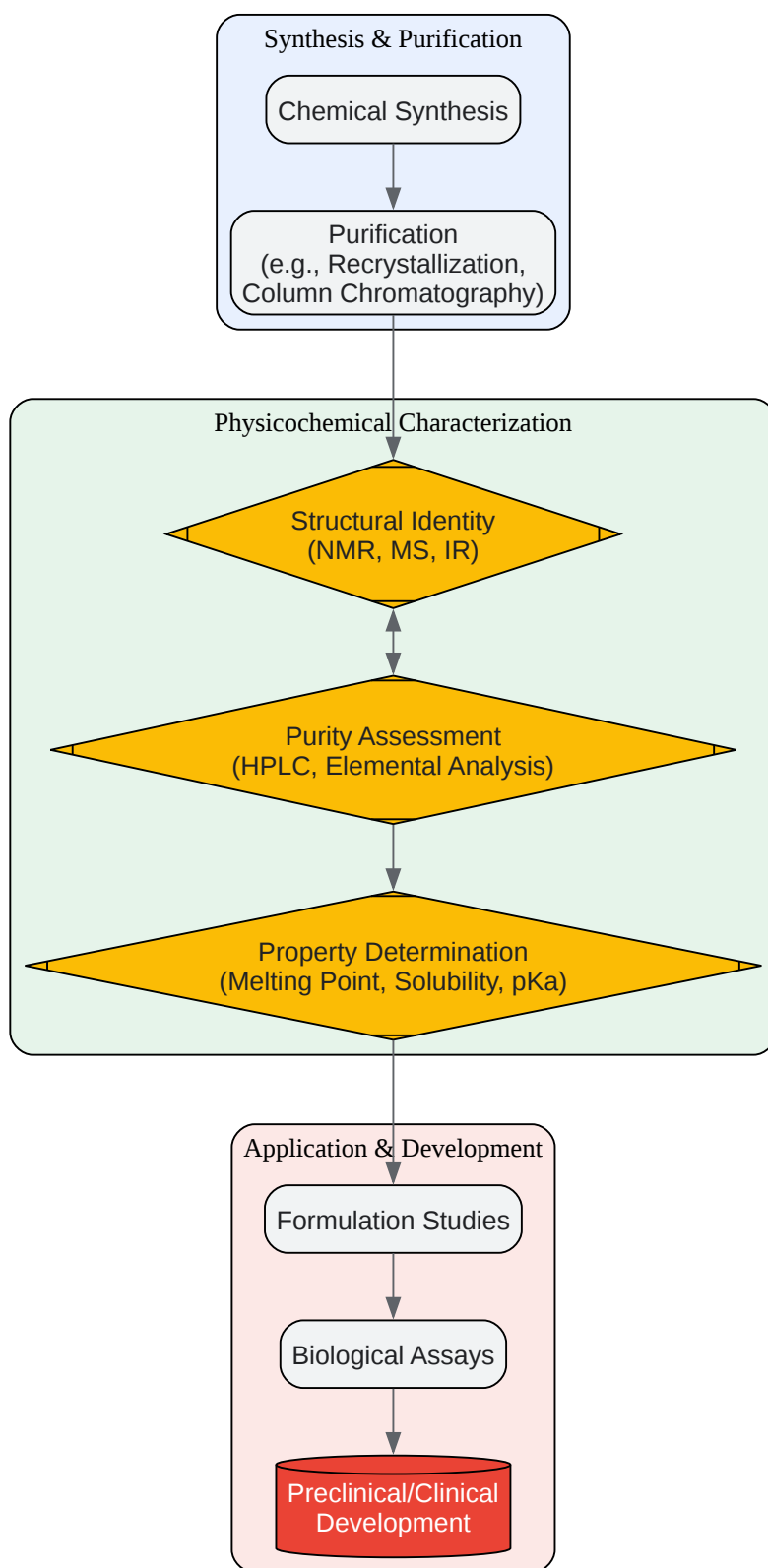
The gold-standard method for determining thermodynamic solubility is the shake-flask method.

- **Preparation:** Add an excess amount of **[5-(4-Methylphenyl)isoxazol-3-yl]methanol** to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).
- Quantification: Accurately dilute the resulting saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
- Calculation: The solubility is expressed in units such as mg/mL or  $\mu\text{M}$ .

## Analytical Characterization Workflow

A multi-technique approach is essential for the comprehensive characterization of a molecule like **[5-(4-Methylphenyl)isoxazol-3-yl]methanol**. This ensures confirmation of its structure, assessment of its purity, and elucidation of its physicochemical properties.



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Caption: Workflow for the synthesis, characterization, and development of a chemical entity.

## Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure.[\[11\]](#)[\[12\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
  - $^1\text{H}$  NMR: Would be expected to show distinct signals for the aromatic protons of the tolyl group (typically in the 7-8 ppm range), a singlet for the isoxazole proton, a singlet for the methyl group protons (~2.4 ppm), and signals corresponding to the hydroxymethyl group (-CH<sub>2</sub>OH).
  - $^{13}\text{C}$  NMR: Would reveal unique signals for each carbon atom in the molecule, including the quaternary carbons of the isoxazole ring and the substituted phenyl ring.[\[13\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands would include:
  - A broad peak around 3200-3500 cm<sup>-1</sup> for the O-H stretch of the alcohol group.[\[14\]](#)
  - Peaks in the 1400-1600 cm<sup>-1</sup> region corresponding to C=C and C=N stretching in the aromatic and isoxazole rings.[\[14\]](#)
  - A C-O stretching band around 1000-1200 cm<sup>-1</sup>.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, a high-resolution mass spectrum would show a molecular ion peak  $[\text{M}+\text{H}]^+$  at an m/z value corresponding to its exact mass (190.0863), confirming the molecular formula C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>.[\[12\]](#)[\[15\]](#)

## Chromatographic Purity

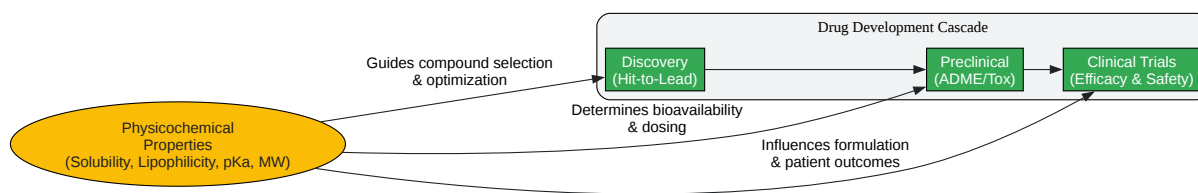
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of pharmaceutical and chemical compounds.[\[12\]](#) Commercially available batches of **[5-(4-Methylphenyl)isoxazol-3-yl]methanol** typically specify a purity of ≥98% as determined by HPLC.[\[7\]](#)

## Experimental Protocol: HPLC Purity Analysis

- System: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m) is typically suitable.[12]
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is run from a low to a high percentage of the organic solvent to elute compounds of varying polarity.
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) and dilute to an appropriate working concentration.
- Injection & Detection: Inject a small volume (e.g., 5-10  $\mu$ L) and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

## Relevance in Drug Discovery and Development

The physicochemical properties of a molecule are not just academic data points; they are critical predictors of its ultimate success as a drug or other commercial product.[1][5]



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Caption: Impact of physicochemical properties on the stages of drug development.

This compound serves as a key intermediate or building block in several areas:

- **Pharmaceutical Development:** It has been utilized in the synthesis of pharmaceuticals, particularly in designing anti-inflammatory and analgesic agents.<sup>[7]</sup> Its structure is also relevant for targeting neurological disorders.<sup>[6]</sup> The isoxazole ring is a well-established pharmacophore found in numerous approved drugs.
- **Agrochemical Formulations:** The compound has demonstrated potential as an intermediate in the production of herbicides and pesticides, where favorable solubility and stability are key for effective delivery of the active ingredient.<sup>[7]</sup>
- **Material Science:** Its unique properties make it a candidate for developing advanced polymers with specific thermal and mechanical characteristics.<sup>[6]</sup>
- **Analytical Chemistry:** It can be used as a reference standard in analytical methods to accurately identify and quantify related compounds in complex samples.<sup>[6][7]</sup>

## Conclusion

**[5-(4-Methylphenyl)isoxazol-3-yl]methanol** is a well-characterized compound whose value lies in its versatile chemical nature and balanced physicochemical properties. Its melting point, structural features confirmed by spectroscopy, and high purity assessed by chromatography provide a solid foundation for its use in research and development. The interplay between its hydrophilic alcohol function and lipophilic tolyl-isoxazole core makes it an attractive scaffold for medicinal chemists and material scientists. A thorough understanding and application of the analytical protocols described in this guide are essential for any researcher aiming to leverage the full potential of this valuable chemical entity, ensuring both the integrity of their results and the progression of their development programs.

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